molecular formula C7H11F3N2O B12308840 6-(Trifluoromethyl)piperidine-3-carboxamide

6-(Trifluoromethyl)piperidine-3-carboxamide

Cat. No.: B12308840
M. Wt: 196.17 g/mol
InChI Key: GTIQTJVZCCLPLH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)piperidine-3-carboxamide is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a piperidine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)piperidine-3-carboxamide may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6-(Trifluoromethyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

6-(Trifluoromethyl)piperidine-3-carboxamide can be compared with other trifluoromethylated piperidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

6-(trifluoromethyl)piperidine-3-carboxamide

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h4-5,12H,1-3H2,(H2,11,13)

InChI Key

GTIQTJVZCCLPLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1C(=O)N)C(F)(F)F

Origin of Product

United States

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